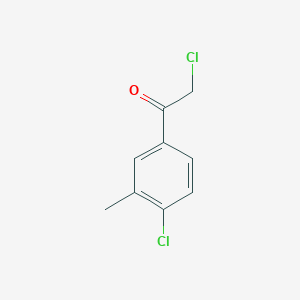

4-Chloro-3-methylphenacyl chloride

Description

Contextualization of Halogenated Phenacyl Derivatives in Contemporary Chemical Research

Halogenated phenacyl derivatives, a class to which 4-chloro-3-methylphenacyl chloride belongs, are of significant interest in modern chemical research. The presence of a halogen atom on the phenacyl group enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon, rendering them susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of diverse molecular architectures, including heterocyclic compounds, which are often the core scaffolds of pharmaceuticals and agrochemicals. mdpi.comnih.gov For instance, halogenated chalcones, which can be synthesized from halogenated acetophenones, have shown promise as cytotoxic agents. nih.gov

The strategic placement of halogen atoms on the aromatic ring, as seen in this compound, can also influence the compound's reactivity and the properties of its downstream products. nih.gov This strategic halogenation allows for selective transformations, such as metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, providing a pathway to complex polyarylene structures and functionalized polymers. nih.gov

Strategic Importance of α-Haloketones as Synthetic Intermediates

α-Haloketones are a cornerstone of synthetic organic chemistry due to their dual electrophilic nature, possessing both a reactive carbonyl group and a labile carbon-halogen bond. mdpi.comwikipedia.org This unique structural feature allows them to act as versatile building blocks for constructing more complex molecules. mdpi.com Their high reactivity makes them indispensable in the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles. mdpi.comnih.gov

The synthetic utility of α-haloketones stems from their ability to undergo a range of reactions. They are effective alkylating agents and can react with a multitude of nucleophiles. wikipedia.org For example, they can react with amines to form α-amino ketones, which are precursors to various heterocyclic systems like pyrroles. nih.gov Furthermore, the acidity of the α-hydrogen in α-haloketones is exploited in reactions like the Favorskii rearrangement. wikipedia.org

The synthesis of α-haloketones themselves is a well-established area of research, with methods including the direct halogenation of ketones using halogenating agents like N-bromosuccinimide. wikipedia.org More advanced and greener protocols are continuously being developed to improve efficiency and versatility. mdpi.com

Overview of Research Trajectories for this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader applications of related compounds. The synthesis of its precursor, 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol), is well-established, typically involving the chlorination of m-cresol. wikipedia.orgchemicalbook.comgoogle.com This precursor is a known disinfectant and preservative. wikipedia.orglanxess.com

The conversion of the phenacyl group to the corresponding chloride would likely follow standard procedures for the synthesis of α-haloketones. Research involving this compound would logically focus on its use as an intermediate in the synthesis of more complex molecules. This could include its reaction with various nucleophiles to introduce the 4-chloro-3-methylphenacyl moiety into a larger structure, potentially leading to novel compounds with interesting biological or material properties. Given the known applications of related halogenated compounds in pharmaceuticals and materials science, it is plausible that research on this compound would be directed towards these areas. nih.govgoogle.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-(4-chloro-3-methylphenyl)ethanone | nih.gov |

| Molecular Formula | C₉H₈Cl₂O | nih.gov |

| Molecular Weight | 203.06 g/mol | nih.gov |

| CAS Number | 65610-03-9 | nih.gov |

Properties

IUPAC Name |

2-chloro-1-(4-chloro-3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUXCKGGBTVKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343859 | |

| Record name | 4-Chloro-3-methylphenacyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65610-03-9 | |

| Record name | 4-Chloro-3-methylphenacyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Chloro 3 Methylphenacyl Chloride

Directed Acylation Strategies for Aryl Ring Functionalization

Directly introducing the chloroacetyl group onto the pre-functionalized aromatic ring is a common and effective strategy. This approach leverages well-established electrophilic aromatic substitution reactions, with a focus on achieving high regioselectivity.

The Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds to an aromatic ring. wikipedia.orgbeilstein-journals.org In the context of synthesizing 4-chloro-3-methylphenacyl chloride, the reaction involves treating a suitable substituted benzene (B151609), such as 4-chloro-3-methyltoluene, with chloroacetyl chloride in the presence of a Lewis acid catalyst.

The most commonly employed catalyst is aluminum chloride (AlCl₃). chemguide.co.uk The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction between chloroacetyl chloride and AlCl₃. This electrophile then attacks the electron-rich aromatic ring. The mixture is typically heated to facilitate the reaction. chemguide.co.uk

The regiochemical outcome of the acylation is directed by the existing substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the chlorine atom (-Cl) is a deactivating, yet also ortho-, para-directing group. In the case of 4-chloro-3-methyltoluene, the incoming chloroacetyl group is predominantly directed to the C6 position (ortho to the methyl group and meta to the chlorine), which is sterically accessible and electronically favored.

While traditional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acid catalysts like AlCl₃, which can generate significant waste during aqueous workup, modern synthetic chemistry has moved towards more sustainable catalytic approaches. acgpubs.org

Several metal salts have been identified as effective catalysts for acylation reactions. beilstein-journals.org For instance, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a robust and less moisture-sensitive catalyst for the acylation of electron-rich benzene derivatives. nih.gov These reactions can be performed under ambient atmosphere, enhancing their operational simplicity. The use of ionic liquids as a reaction medium in conjunction with these catalysts has also been explored, sometimes offering improved yields and selectivity. beilstein-journals.orgnih.gov

Heterogeneous catalysts offer further advantages in terms of catalyst recovery and reuse. Ultrathin nanosheets of materials like tin(IV) oxide (SnO₂) have been shown to effectively catalyze Friedel-Crafts acylation under solvent-free conditions, providing high yields and excellent regioselectivity. acs.org

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Anisole (Model Reaction)

| Catalyst | Solvent/Medium | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| AlCl₃ (stoichiometric) | Benzene | 60 | High (qualitative) | chemguide.co.uk |

| FeCl₃·6H₂O (10 mol%) | TAAIL 6 (Ionic Liquid) | 60 | 91 | nih.gov |

| SnO₂ nanosheets (10 mol%) | Solvent-free | 100 | 92 | acs.org |

| Hg[Co(SCN)₄] | CHCl₃ | Room Temp. | Good to Excellent | acgpubs.org |

Selective Halogenation Techniques for the α-Carbon of Aryl Methyl Ketones

An alternative two-step pathway to this compound involves the initial synthesis of the corresponding aryl methyl ketone (4-chloro-3-methylacetophenone), followed by selective halogenation of the α-carbon of the methyl ketone group. This method circumvents the direct handling of the highly lachrymatory chloroacetyl chloride in the acylation step.

The α-halogenation of ketones is a fundamental transformation that typically proceeds through an enol or enolate intermediate. wikipedia.org For selective mono-halogenation, the reaction is most effectively carried out under acidic conditions. wikipedia.orgmasterorganicchemistry.com The presence of an acid catalyst promotes the formation of the enol tautomer. masterorganicchemistry.com This enol is the active nucleophile that attacks the halogenating agent (e.g., Cl₂ or sulfuryl chloride, SO₂Cl₂). Once the first halogen is introduced, the resulting α-haloketone is less basic, and the formation of the corresponding enol is slower, which helps to prevent over-halogenation. wikipedia.org

In contrast, performing the halogenation under basic conditions leads to the formation of an enolate. The electron-withdrawing halogen atom makes the remaining α-hydrogens more acidic, causing subsequent halogenations to be faster than the first, often leading to tri-halogenation and the haloform reaction. wikipedia.org Therefore, for the synthesis of this compound from its precursor ketone, acidic catalysis is the preferred method to ensure selective mono-chlorination at the α-position.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and minimize the formation of unwanted isomers and by-products.

In the direct Friedel-Crafts chloroacetylation route, regioselectivity is a primary concern. The directing effects of the substituents on the starting material, 4-chloro-3-methyltoluene, are crucial. The methyl group is activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The position para to the methyl group is already occupied by the chloro group. Acylation is therefore directed to the two positions ortho to the methyl group. However, the position between the two existing substituents is sterically hindered. Consequently, the incoming chloroacetyl group preferentially adds to the less hindered position, yielding the desired 1-(4-chloro-3-methylphenyl)-ethanone backbone. chemguide.co.uk

When employing the α-halogenation strategy, the main challenge is preventing polyhalogenation. As discussed, acidic conditions favor mono-halogenation because the introduction of the first electron-withdrawing halogen deactivates the product towards further enolization. wikipedia.org Careful control over the stoichiometry of the chlorinating agent is also essential to avoid side reactions, such as chlorination on the aromatic ring, which can occur under more forcing conditions.

Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste and avoid the use of hazardous solvents. youtube.com Several environmentally conscious methods have been developed for reactions relevant to the synthesis of this compound.

Solvent-free or solid-state reactions represent a significant advancement. researchgate.net For instance, Friedel-Crafts acylations have been successfully carried out under solvent-free conditions using heterogeneous catalysts like nano-Al₂O₃/H₅PW₁₀V₂O₄₀ or by grinding the reactants together. acs.orgresearchgate.net These methods often lead to simpler workup procedures, higher yields, and reduced environmental impact. youtube.com

The Fries rearrangement, a related reaction that can produce hydroxy aryl ketones, has also been optimized using eco-friendly catalysts like p-toluenesulfonic acid (PTSA) under solvent-free conditions, demonstrating the broader applicability of this approach. jocpr.comresearchgate.net For the α-halogenation step, aqueous micellar solutions using surfactants like sodium dodecyl sulfate (B86663) (SDS) have been employed to promote selective α-iodination of aryl ketones, offering a greener alternative to traditional organic solvents. nih.gov

Table 2: Examples of Environmentally Conscious Synthetic Conditions

| Reaction Type | Catalyst/Promoter | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Scrutinyite-SnO₂ | Solvent-free, 100°C | Reusable catalyst, no solvent waste | acs.org |

| Fries Rearrangement | p-Toluenesulfonic acid (PTSA) | Solvent-free | Biodegradable catalyst, high selectivity | jocpr.comresearchgate.net |

| α-Iodination of Ketones | H₂SO₄ / SDS | Aqueous solution | Avoids hazardous organic solvents | nih.gov |

| Triple Condensation of Acetophenones | Nano-Al₂O₃/H₅PW₁₀V₂O₄₀ | Solvent-free | Recyclable heterogeneous catalyst | researchgate.net |

Elucidation of Reaction Mechanisms Involving 4 Chloro 3 Methylphenacyl Chloride

Nucleophilic Substitution at the α-Chloro-Carbon

The presence of a chlorine atom alpha to a carbonyl group makes the α-carbon of 4-Chloro-3-methylphenacyl chloride an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to its utility as a building block in the synthesis of more complex molecules. The primary mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction. libretexts.orglibretexts.org

In the SN2 mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group, in this case, the chloride ion, departs. This concerted process proceeds through a single transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.orglibretexts.org

Kinetic and Thermodynamic Parameters of Substitution Reactions

While specific kinetic and thermodynamic data for the nucleophilic substitution reactions of this compound are not extensively documented in publicly available literature, we can infer its reactivity from studies on analogous phenacyl chlorides. For instance, the reaction of phenacyl chloride with N,N-dimethylaniline follows second-order kinetics, consistent with an SN2 mechanism. asianpubs.org The rate of reaction is influenced by the electronic nature of the substituents on the phenyl ring.

Kinetic studies on arenesulfonyl chlorides have shown that electron-attracting substituents increase the rate of nucleophilic substitution, while electron-donating substituents slow it down, a principle that can be extended to phenacyl chlorides. mdpi.com

Table 1: Illustrative Rate Constants for SN2 Reactions of Substituted Aryl Chlorides (Hypothetical Data for this compound)

| Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| Thiocyanate (SCN⁻) | Acetone | 25 | Value not available |

| Iodide (I⁻) | Methanol (B129727) | 25 | Value not available |

| Aniline | Acetonitrile | 50 | Value not available |

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide deeper insights into the transition state of the reaction. For SN2 reactions, the formation of a more ordered transition state typically results in a negative entropy of activation.

Photochemical Transformations of Phenacyl Chlorides

Beyond their ground-state reactivity, phenacyl chlorides, including this compound, exhibit a rich and complex photochemistry. Upon absorption of ultraviolet light, these molecules are promoted to an electronically excited state, opening up reaction pathways that are not accessible under thermal conditions.

Investigation of Photoenolization Processes (e.g., Z-Xylylenol Intermediates)

A key photochemical process for many ortho-substituted aromatic ketones is photoenolization. While this compound is not ortho-substituted in the traditional sense for this specific intramolecular hydrogen abstraction, related phenacyl derivatives can undergo intermolecular hydrogen abstraction or other rearrangements leading to enol-like intermediates. The study of Z-Xylylenol intermediates, formed from the photoenolization of ortho-alkyl substituted aromatic ketones, provides a valuable model for understanding the transient species that can be generated in the photochemistry of substituted aromatic compounds. These highly reactive intermediates are typically characterized using transient absorption spectroscopy.

Mechanisms of Photorelease and Photolytic Cleavage

The carbon-chlorine bond in phenacyl chlorides is susceptible to photolytic cleavage upon excitation. This homolytic cleavage results in the formation of a phenacyl radical and a chlorine radical. The phenacyl radical can then undergo a variety of subsequent reactions, including dimerization, abstraction of a hydrogen atom from the solvent, or reaction with oxygen.

This photorelease of a chlorine atom is a fundamental process in the application of phenacyl compounds as photoprotecting groups in organic synthesis. The efficiency of this cleavage is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the C-Cl bond. The quantum yield is influenced by the substitution pattern on the aromatic ring and the nature of the solvent.

Quantum Mechanical Studies of Excited-State Dynamics

Quantum mechanical calculations are powerful tools for investigating the electronic structure and potential energy surfaces of molecules in their excited states. nih.govresearchgate.net Such studies can provide detailed insights into the mechanisms of photochemical reactions, including photoenolization and photolytic cleavage.

For a molecule like this compound, computational studies can be used to:

Calculate the energies of the relevant singlet and triplet excited states.

Map the potential energy surfaces to identify the pathways for bond cleavage and rearrangement.

Characterize the geometries and electronic structures of transient intermediates, such as radicals and enols.

Understand the role of solvent in modulating the excited-state dynamics. nih.gov

While specific quantum mechanical studies on this compound are not prevalent in the literature, research on related systems, such as other substituted fluorene (B118485) derivatives, highlights the critical role of solvent hydrogen bonding in mediating the relaxation dynamics of excited states. nih.govrsc.org Understanding these excited-state dynamics is crucial for designing efficient photoremovable protecting groups and other photoactive materials. elsevierpure.com

Electrophilic Aromatic Substitution on the 4-Chloro-3-methylphenyl Moiety

The benzene (B151609) ring of this compound possesses three substituents that influence the regioselectivity of electrophilic aromatic substitution: a chloro group, a methyl group, and a phenacyl chloride group. The directing effects of these groups determine the position of incoming electrophiles. The chloro group is an ortho, para-director, while the methyl group is also an ortho, para-director. The phenacyl chloride group, with its electron-withdrawing carbonyl component, acts as a meta-director.

The interplay of these directing effects, along with steric hindrance, dictates the probable sites of substitution. The positions on the aromatic ring are numbered starting from the carbon bearing the phenacyl chloride group as position 1.

Directing Effects of Substituents:

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -COCH₂Cl | 1 | Deactivating | Meta (to positions 3 and 5) |

| -CH₃ | 3 | Activating | Ortho, Para (to positions 2, 4, and 6) |

Considering the combined influence of these substituents, the most likely positions for electrophilic attack are positions 2 and 6, which are ortho to the activating methyl group and not significantly sterically hindered.

Examples of Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The substitution is expected to occur predominantly at the less sterically hindered positions activated by the methyl group.

Halogenation: The reaction with halogens, such as bromine or chlorine, in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), would lead to the substitution of a hydrogen atom on the aromatic ring with a halogen. The regioselectivity will follow the same principles as nitration.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring. Phenols and their derivatives are known to undergo sulfonation readily. scbt.com

Friedel-Crafts Alkylation and Acylation: These reactions are generally less effective on deactivated rings. The presence of the deactivating phenacyl chloride and chloro groups would likely inhibit these reactions under standard conditions.

Predicted Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-chloro-3-methylphenacyl chloride and 6-Nitro-4-chloro-3-methylphenacyl chloride |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-chloro-3-methylphenacyl chloride and 6-Bromo-4-chloro-3-methylphenacyl chloride |

Redox Chemistry of the Phenacyl Ketone Functionality

The phenacyl ketone group in this compound is susceptible to both oxidation and reduction reactions, targeting the carbonyl group and the α-carbon.

Reduction Reactions

The carbonyl group of the phenacyl ketone can be reduced to a secondary alcohol. The choice of reducing agent determines the extent of the reduction.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol without affecting the chloro substituent on the aromatic ring or the α-chloro group. docbrown.infomedlifemastery.com

Electrochemical Reduction: The electrochemical reduction of phenacyl chlorides can be complex. In some cases, it can lead to the formation of acetophenone (B1666503) and dimeric products. acs.orgibm.com The reduction potential can be significantly influenced by the presence of mediators like titanium complexes. acs.org

Summary of Reduction Reactions:

| Reagent | Product |

|---|---|

| Sodium borohydride (NaBH₄) | 1-(4-Chloro-3-methylphenyl)-2-chloroethan-1-ol |

Oxidation Reactions

The oxidation of ketones is generally more challenging than that of aldehydes and often requires strong oxidizing agents. organicmystery.com Such reactions can lead to the cleavage of carbon-carbon bonds.

Oxidation with Strong Oxidizing Agents: Vigorous oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid can cleave the bond between the carbonyl carbon and the α-carbon, potentially yielding 4-chloro-3-methylbenzoic acid. docbrown.infoyoutube.com

Baeyer-Villiger Oxidation: This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting a ketone into an ester. ucr.edu The reaction of this compound with a peroxy acid would likely yield 4-chloro-3-methylphenyl chloroacetate.

Oxidation of the α-carbon: The methylene (B1212753) group adjacent to the carbonyl can also be a site for oxidation. For instance, oxidation of phenacyl bromides has been reported. acs.org

Summary of Oxidation Reactions:

| Reagent | Product |

|---|---|

| Potassium permanganate (KMnO₄) / Heat | 4-Chloro-3-methylbenzoic acid |

Advanced Applications of 4 Chloro 3 Methylphenacyl Chloride in Organic Synthesis

Versatile Building Block in Heterocyclic Compound Construction

The unique structural attributes of 4-Chloro-3-methylphenacyl chloride make it an ideal precursor for the synthesis of various heterocyclic compounds. The α-haloketone functionality is a classic electrophilic component for cyclization reactions with a wide range of nucleophilic partners, leading to the formation of stable aromatic and non-aromatic ring systems containing nitrogen, oxygen, or sulfur.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinoline (B57606) Derivatives from Phenacyl Precursors)

Quinolines are a prominent class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science. orientjchem.org The Friedländer synthesis, a well-established method for quinoline formation, involves the condensation of an aromatic amine bearing an ortho-amino group with a carbonyl compound. orientjchem.org In this context, this compound can serve as the key carbonyl component. The reaction proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and dehydration to yield the substituted quinoline ring system.

Another important nitrogen-containing heterocycle synthesized from phenacyl halide precursors is the thiazole (B1198619) ring. The Hantzsch thiazole synthesis is a classic and robust method that involves the condensation of an α-haloketone with a thioamide. acs.orgchemicalbook.com In this reaction, this compound reacts with a thioamide, where the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon and displacing the chloride. This is followed by an intramolecular cyclization via the nucleophilic attack of the thioamide's nitrogen onto the carbonyl carbon, and a final dehydration step to afford the highly functionalized 2,4-disubstituted thiazole. acs.orgrsc.orgorganic-chemistry.org This reaction is highly efficient and has been adapted for various conditions, including microwave-assisted synthesis. nih.gov

Utility in the Formation of Oxygen- and Sulfur-Containing Heterocycles

The reactivity of this compound extends to the synthesis of five-membered heterocycles containing oxygen and sulfur.

For the construction of oxygen-containing heterocycles, the Feist-Benary furan (B31954) synthesis provides a direct route. wikipedia.orgambeed.com This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound, such as a β-ketoester, in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgquimicaorganica.org The mechanism begins with the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-carbon of this compound in an SN2 reaction. wikipedia.org The resulting intermediate undergoes a subsequent intramolecular cyclization and dehydration to yield a polysubstituted furan. quimicaorganica.orgdeepdyve.comresearchgate.net

As mentioned previously, the Hantzsch synthesis is the cornerstone for producing sulfur-containing thiazoles from this compound. acs.orgchemicalbook.com The reaction's reliability and broad substrate scope make it a preferred method for accessing thiazole derivatives, which are important scaffolds in pharmacologically active compounds. acs.orgchemicalbook.com

Precursor for Carbon-Carbon Bond Forming Reactions

The electrophilic nature of both the benzylic carbon and the aromatic ring of this compound allows it to be a key participant in various carbon-carbon bond-forming strategies.

C-Alkylation and C-Acylation Strategies

C-Alkylation: The most prominent C-alkylation strategy involving this compound is its reaction with enolates. fiveable.me Enolates, generated from carbonyl compounds like ketones or esters using a suitable base, are potent carbon nucleophiles. libretexts.orgpressbooks.publibretexts.org These nucleophiles readily attack the electrophilic α-carbon of this compound in a standard SN2 displacement reaction, displacing the chloride leaving group. libretexts.orglibretexts.org This reaction forms a new carbon-carbon bond and is a fundamental method for constructing more complex carbon skeletons, such as 1,4-dicarbonyl compounds, which are themselves versatile synthetic intermediates. The efficiency of this alkylation is subject to the typical constraints of SN2 reactions, favoring primary halides like the phenacyl chloride. pressbooks.publibretexts.org

C-Acylation: In the context of C-acylation, this compound acts as the acylating agent in Friedel-Crafts acylation reactions. libretexts.orgorganic-chemistry.orgchemguide.co.uk When reacted with an aromatic compound (e.g., benzene (B151609) or a substituted derivative) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it introduces the 4-chloro-3-methylphenacyl group onto the aromatic ring. organic-chemistry.orgchemguide.co.uk The reaction proceeds through the formation of an acylium ion electrophile, which is then attacked by the electron-rich aromatic ring. organic-chemistry.org Unlike Friedel-Crafts alkylation, the acylation reaction introduces a deactivating acyl group, which prevents further reactions on the newly formed ketone product. organic-chemistry.org

Application in Organometallic Coupling Reactions

The presence of a chlorine atom on the aromatic ring of this compound opens the door for its use in powerful organometallic cross-coupling reactions. The Suzuki-Miyaura coupling is a prime example, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. acs.orgacs.org

In a typical Suzuki reaction, the aryl chloride functionality of this compound can be coupled with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. acs.orgrsc.orguwindsor.ca The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the phenacyl chloride.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

This methodology allows for the synthesis of complex biaryl structures or styrenyl derivatives by selectively forming a new bond at the C4 position of the phenyl ring, while leaving the α-chloro ketone moiety available for subsequent transformations. acs.orguwindsor.ca

Design and Implementation as a Photoremovable Protecting Group (PPG)

Photoremovable protecting groups (PPGs), or "caged compounds," provide powerful spatiotemporal control over the release of active molecules, a crucial tool in chemistry and biology. nih.gov The phenacyl scaffold, a core feature of this compound, is a classic chromophore used in the design of PPGs for protecting functional groups like carboxylic acids, phosphates, and sulfonates. nih.govacs.orgwikipedia.org

The mechanism of release for phenacyl-based PPGs is initiated by the absorption of UV light. nih.gov This excitation promotes the carbonyl group to an excited state. For many phenacyl derivatives, the key step is an intramolecular hydrogen abstraction, often from an ortho-alkyl group, leading to a photoenol intermediate. nih.gov This transient species is highly reactive and undergoes a ground-state transformation that cleaves the bond to the protected substrate, releasing it into the medium. wikipedia.org Another prominent mechanism, particularly for p-hydroxyphenacyl derivatives, involves a photo-Favorskii rearrangement. nih.govacs.org

The substituents on the aromatic ring, such as the chloro and methyl groups in this compound, can significantly influence the properties of the PPG. acs.org These effects include:

Absorption Wavelength: Substituents can shift the absorption maximum (λmax) to longer, less damaging wavelengths.

Quantum Yield (Φ): The efficiency of the photorelease process can be enhanced or diminished.

The design of an effective PPG requires careful consideration of these factors to ensure efficient cleavage, minimal side reactions, and biocompatibility of the photolytic byproducts.

Table 1: Characteristics of Phenacyl-Based Photoremovable Protecting Groups

| PPG Type | Core Chromophore | Typical Substrates Protected | Key Mechanistic Feature | Notable Properties |

|---|---|---|---|---|

| Phenacyl | Acetophenone (B1666503) | Carboxylic acids, Phosphates | Excited state chemistry, potential for radical pathways or photoenolization. nih.gov | Archetypal carbonyl PPG; photochemistry is well-studied. acs.org |

| o-Methylphenacyl | o-Methylacetophenone | Acids, Alcohols | Intramolecular H-abstraction leading to a photoenol intermediate. nih.gov | Release occurs via a reactive ground-state intermediate. |

| p-Hydroxyphenacyl (pHP) | p-Hydroxyacetophenone | Carboxylic acids (e.g., GABA), Phosphates | Photo-Favorskii rearrangement. nih.govacs.org | Good aqueous solubility, high quantum yields, clean reaction. |

| Dimethoxybenzoin (DMB) | Benzoin | Carboxylates, Phosphates, Carbamates | Efficient photocleavage. wikipedia.org | Can exhibit very high quantum yields (up to 0.64). wikipedia.org |

Strategic Caging of Functional Groups

The concept of "caging" involves the use of a photolabile protecting group (PPG) to temporarily block a functional group within a molecule, rendering it inert to specific reaction conditions. wikipedia.orgnih.gov this compound serves as a precursor to the 4-chloro-3-methylphenacyl (CMP) group, a type of phenacyl-based PPG. wikipedia.orgacs.org These groups are particularly effective for protecting carboxylic acids, phosphates, sulfonates, and carbamates. wikipedia.org

The introduction of the CMP protecting group typically involves the reaction of this compound with the target functional group, such as a carboxylic acid, in the presence of a non-nucleophilic base. The resulting phenacyl ester is stable under various conditions, including those used for other common protecting groups, thus allowing for selective manipulations at other sites of a complex molecule. organic-chemistry.orgwikipedia.org

The key feature of the CMP group, and phenacyl PPGs in general, is its cleavage under UV irradiation. wikipedia.orgacs.org This light-induced deprotection, or "uncaging," regenerates the original functional group without the need for chemical reagents that could interfere with other sensitive parts of the molecule. wikipedia.org The wavelength of light required for cleavage can often be tuned by modifying the substituents on the aromatic ring, which allows for selective deprotection. nih.govresearchgate.net

Table 1: Functional Groups Protected by Phenacyl Derivatives

| Functional Group | Protected Form | General Deprotection Condition |

| Carboxylic Acid | Phenacyl Ester | UV Irradiation |

| Phosphate | Phenacyl Ester | UV Irradiation |

| Sulfonate | Phenacyl Ester | UV Irradiation |

| Carbamate | Phenacyl Ester | UV Irradiation |

This table provides a generalized overview based on the applications of phenacyl protecting groups. wikipedia.org

Orthogonal Deprotection Strategies in Complex Synthesis

Orthogonal deprotection refers to the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others. organic-chemistry.orgnih.gov This strategy is fundamental in the multi-step synthesis of complex organic molecules like peptides and oligosaccharides. wikipedia.orgnih.gov The use of photolabile protecting groups like the CMP group offers a powerful tool for achieving orthogonality. nih.govnih.govacs.org

For instance, a synthetic intermediate could possess a CMP-protected carboxylate, a Boc-protected amine, and a silyl-protected alcohol. The CMP group can be selectively removed by photolysis, leaving the acid-labile Boc group and the fluoride-labile silyl (B83357) group intact. organic-chemistry.orgwikipedia.org This allows for subsequent reaction at the newly deprotected carboxylic acid. This selective, non-invasive deprotection method is a significant advantage in intricate synthetic pathways. nih.govresearchgate.net

The ability to use light as a "traceless reagent" for deprotection minimizes the risk of side reactions and simplifies purification procedures. wikipedia.org The wavelength-dependent cleavage of different photolabile groups can further enhance the level of control, allowing for the sequential deprotection of multiple photosensitive groups within the same molecule by using light of specific wavelengths for each removal. nih.govresearchgate.net

Table 2: Example of an Orthogonal Protection Scheme

| Protecting Group | Functional Group Protected | Reagent for Deprotection |

| 4-Chloro-3-methylphenacyl (CMP) | Carboxylic Acid | UV Light |

| tert-Butoxycarbonyl (Boc) | Amine | Acid (e.g., TFA) |

| Silyl Ether (e.g., TBDMS) | Alcohol | Fluoride Source (e.g., TBAF) |

This table illustrates a hypothetical orthogonal strategy incorporating a phenacyl-based protecting group.

Role in the Synthesis of Specialty Chemicals (e.g., Dyes)

Phenacyl halides, including substituted derivatives like this compound, are valuable building blocks in the synthesis of a variety of heterocyclic compounds, some of which are used as specialty chemicals, including dyes. sci-hub.rutandfonline.com The α-haloketone functionality of phenacyl halides makes them reactive intermediates for cyclization reactions. sci-hub.ruresearchgate.netnih.gov

These compounds are known to be precursors in the synthesis of five- and six-membered heterocyclic systems such as thiazoles, pyrroles, and imidazoles. sci-hub.ruresearchgate.netnih.gov Many of these heterocyclic scaffolds form the core structure of various dyes and pigments. nih.gov The specific substituents on the phenacyl ring can influence the properties of the resulting heterocyclic compound, including its color and light-fastness. While direct examples of this compound in specific, named dye synthesis are not extensively documented in readily available literature, the general reactivity of phenacyl halides strongly supports their role as versatile intermediates in this field. sci-hub.rutandfonline.com For example, phenacyl bromides are widely used in the synthesis of thiazole derivatives, which are known to have applications as dyes. nih.gov

Systematic Derivatization Strategies for 4 Chloro 3 Methylphenacyl Chloride

Modifications at the Ketone Carbonyl Group

The carbonyl group is a cornerstone of organic synthesis, offering a gateway to a wide array of chemical transformations. For 4-chloro-3-methylphenacyl chloride, this functionality can be readily converted into other important chemical groups.

Oxime, Hydrazone, and Semicarbazone Formation for Structural Diversification

The reaction of aldehydes and ketones with α-effect nucleophiles like hydroxylamine, hydrazine, and semicarbazide (B1199961) leads to the formation of oximes, hydrazones, and semicarbazones, respectively. nih.govnih.gov These reactions are generally catalyzed by acid and proceed through a tetrahedral intermediate. nih.gov The formation of these C=N double bonds provides a method for structural diversification, which can be useful in various chemical and biological contexts. nih.govgoogle.com For instance, oximes and hydrazones are utilized in bioconjugation, polymer chemistry, and as intermediates in the synthesis of nitrogen-containing heterocycles. nih.govnih.gov The reaction is typically reversible, and the rate and equilibrium can be influenced by the structure of the reactants and the reaction conditions. nih.govnih.gov Recent advancements have focused on developing catalysts that can accelerate these reactions, particularly at neutral pH. rsc.org

The general mechanism involves the nucleophilic attack of the amine derivative on the carbonyl carbon, followed by dehydration to form the imine product. nih.govkhanacademy.org The presence of ortho substituents on aryl aldehydes has been observed to sometimes increase the rate of semicarbazone formation. nih.gov

Selective Reduction to Alcohols and Subsequent Transformations

The ketone functionality of this compound can be selectively reduced to a secondary alcohol. This transformation is a fundamental process in organic synthesis, often achieved using various reducing agents. A common and mild method involves the use of sodium borohydride (B1222165) (NaBH₄), often in the presence of a protic solvent like methanol (B129727) or ethanol. nih.gov This reagent is known for its chemoselectivity, typically reducing ketones and aldehydes without affecting other functional groups like esters or amides under controlled conditions. nih.gov

The resulting alcohol, 1-(4-chloro-3-methylphenyl)-2-chloroethanol, opens up further avenues for derivatization. For instance, the hydroxyl group can be esterified or etherified to introduce a wide range of functional groups, thereby modifying the molecule's physical and chemical properties.

Functionalization of the Chlorinated Aromatic Ring

The aromatic ring of this compound, substituted with a chlorine atom and a methyl group, is another key site for derivatization.

Directed Aromatic Substitutions (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce additional functional groups onto the aromatic ring. The existing substituents—the chloro, methyl, and phenacyl groups—will direct the position of the incoming electrophile. The activating methyl group and the deactivating but ortho-, para-directing chloro and phenacyl groups will influence the regioselectivity of the substitution. For example, nitration would likely introduce a nitro group at a position directed by the combined electronic and steric effects of the existing substituents.

Transition Metal-Catalyzed Coupling Reactions on the Aryl Halide

The chlorine atom on the aromatic ring serves as a handle for various transition metal-catalyzed cross-coupling reactions. mdpi-res.commtroyal.ca These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commtroyal.caustc.edu.cn Palladium-catalyzed reactions are particularly common for this purpose. mdpi-res.comustc.edu.cn

Some of the key cross-coupling reactions applicable to aryl chlorides include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi-res.commtroyal.ca

Mizoroki-Heck Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. mdpi-res.comumb.edu

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi-res.comumb.edu

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst. ustc.edu.cn

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl chloride, catalyzed by nickel or palladium. ustc.edu.cnumb.edu

Stille Coupling: This reaction involves the coupling of the aryl chloride with an organotin compound, catalyzed by palladium. umb.edu

These reactions significantly expand the synthetic possibilities, allowing for the introduction of a wide variety of aryl, alkyl, vinyl, alkynyl, and amino groups to the aromatic ring. organic-chemistry.orgresearchgate.net

Interconversion of Halide Functionality (e.g., Bromination, Iodination)

While the existing chloro group on the aromatic ring is a useful handle for cross-coupling reactions, in some cases, converting it to a bromo or iodo group can be advantageous. Aryl bromides and iodides are often more reactive than aryl chlorides in certain transition metal-catalyzed reactions. This interconversion can be achieved through various methods, including halogen exchange reactions. For instance, a Finkelstein-type reaction, though more common for alkyl halides, can sometimes be adapted for aryl halides under specific conditions, often involving a copper catalyst. Alternatively, nucleophilic aromatic substitution or more complex multi-step sequences might be employed to replace the chlorine with another halogen.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Molecular Ion Detection and Fragmentation Pattern Interpretation

In a typical mass spectrum of 4-Chloro-3-methylphenacyl chloride (C₉H₈Cl₂O), the molecular ion peak (M⁺) would be expected. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum would show three peaks for the molecular ion: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of this compound would likely proceed through several key pathways, including:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group, leading to the formation of a [4-chloro-3-methylbenzoyl]⁺ cation.

Loss of Chlorine: Fragmentation involving the loss of a chlorine radical from the chloromethyl group or the aromatic ring.

Aromatic Ring Fragmentation: Further fragmentation of the substituted benzene (B151609) ring.

A hypothetical fragmentation pattern is presented in the table below.

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

| [C₉H₈Cl₂O]⁺ | Molecular Ion | 202/204/206 |

| [C₈H₈ClO]⁺ | Loss of Cl from the acyl chloride | 167/169 |

| [C₈H₆Cl]⁺ | Loss of CO and Cl | 137/139 |

| [CH₂Cl]⁺ | Chloromethyl cation | 49/51 |

It is important to note that specific, experimentally determined mass spectra for this compound are not available in the reviewed scientific literature and databases.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₈Cl₂O), HRMS would confirm the exact mass, providing strong evidence for its chemical formula.

No experimental high-resolution mass spectrometry data for this compound has been found in public scientific databases.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and dihedral angles, as well as insights into the packing of molecules in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study of this compound would yield a detailed geometric description of the molecule. Key parameters would include the lengths of the C-Cl, C=O, and various C-C bonds, as well as the bond angles around the carbonyl carbon and the substituted aromatic ring. Dihedral angles would describe the conformation of the molecule, particularly the orientation of the chloromethyl group relative to the phenyl ring.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Analysis of Intermolecular Interactions and Crystal Packing

Without experimental crystallographic data, a definitive analysis of the intermolecular interactions and crystal packing of this compound cannot be performed.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.

For this compound, the presence of the substituted benzoyl chromophore would be expected to give rise to characteristic absorption bands in the UV region. The primary electronic transitions would likely be:

π → π* transitions: Associated with the aromatic ring and the carbonyl group. These are typically strong absorptions.

n → π* transitions: Involving the non-bonding electrons on the oxygen atom of the carbonyl group. These are generally weaker than π → π* transitions.

The position and intensity of these absorption maxima (λ_max) would be influenced by the chloro and methyl substituents on the phenyl ring.

Specific UV-Visible absorption data for this compound is not available in the surveyed literature.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Methylphenacyl Chloride

Quantum Chemical Calculations for Geometrical and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 4-Chloro-3-methylphenacyl chloride. These theoretical approaches allow for the determination of the most stable conformation and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust method for calculating the optimized geometry and energetics of molecules of this size. By approximating the electron density, DFT methods can efficiently compute key structural parameters. For this compound, a DFT approach, such as using the B3LYP functional with a 6-31G* basis set, would be employed to fully optimize the molecular geometry. researchgate.net This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles.

The expected optimized structure would feature a planar phenyl ring with the chloro and methyl groups as substituents. The phenacyl chloride side chain would likely exhibit some degree of rotational freedom around the C-C single bonds. The final optimized geometry would represent the most stable arrangement of the atoms in the gas phase. From this, key energetic properties such as the total energy, heat of formation, and dipole moment can be determined.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Predicted Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-Cl bond length | ~1.74 Å |

| C-C (side chain) bond length | ~1.52 Å |

| C=O bond length | ~1.22 Å |

| C-H (methyl) bond lengths | ~1.09 Å |

| C-C-C (ring) bond angles | ~118° - 122° |

| Cl-C-C bond angle | ~119° |

| O=C-C bond angle | ~120° |

Note: The values in this table are estimations based on typical DFT calculations for similar aromatic ketones and have not been experimentally verified for this specific compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation.

Calculated NMR Chemical Shifts and Vibrational Frequencies

DFT calculations can be used to predict both NMR chemical shifts and vibrational frequencies. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values, which are then converted to chemical shifts relative to a standard like Tetramethylsilane (TMS). khanacademy.orglibretexts.org The predicted chemical shifts for the aromatic protons and carbons, as well as those in the methyl and phenacyl side chains, can aid in the assignment of experimental NMR spectra.

Similarly, the vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netorientjchem.org For instance, a characteristic carbonyl (C=O) stretching frequency would be expected in the region of 1700 cm⁻¹. Comparing the calculated vibrational spectrum with experimental Infrared (IR) and Raman spectra helps to confirm the molecular structure and the accuracy of the computational model. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretching | ~1710 |

| C-Cl (aromatic) | Stretching | ~1100 |

| C-Cl (aliphatic) | Stretching | ~750 |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (methyl) | Stretching | ~2950 |

Note: These are approximate values based on DFT calculations of similar molecules and serve as a guide for spectral interpretation.

UV-Visible Absorption Spectra and Electronic Transitions

The electronic transitions that give rise to UV-Visible absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. researchgate.net

The π → π* transitions, typically of higher energy and intensity, arise from the excitation of electrons in the aromatic π system. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The calculated absorption maxima (λmax) can be compared with experimentally measured spectra to validate the theoretical model.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For a reaction involving this compound, such as a nucleophilic substitution at the α-carbon, DFT calculations can be used to locate the transition state structure. The nature of the transition state can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction barrier and allows for the comparison of different possible reaction pathways. nih.gov For example, modeling the reaction with different nucleophiles would provide insights into the substrate's reactivity and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Detailed computational studies on the parent compound, 2-chloro-1-phenylethanone (phenacyl chloride), provide a strong basis for understanding the conformational preferences of its substituted derivatives. nih.govacs.org These studies, combining gas-phase electron diffraction (GED) and ab initio molecular orbital calculations, have revealed the existence of two main conformers based on the torsion angle (φ) of the C-Cl bond relative to the carbonyl group. nih.govacs.org

The two primary conformers are the gauche and syn forms. In the gauche conformation, the chloroacetyl group is rotated out of the plane of the phenyl ring, while in the syn conformation, the C-Cl bond is eclipsed with the C=O bond. nih.govacs.org Theoretical calculations and experimental data for phenacyl chloride indicate that the phenyl ring is generally coplanar or nearly coplanar with the carbonyl group. nih.govacs.org

At a temperature of 179 °C, it was found that the gauche conformer is the dominant form for phenacyl chloride, accounting for approximately 90% of the molecules, with a torsion angle of about 112°. nih.gov This preference for the gauche conformation is a key feature of the molecule's potential energy surface.

The geometric parameters for the dominant gauche conformer of phenacyl chloride, which serve as a model for this compound, are presented in the table below.

| Parameter | Value (for gauche conformer of phenacyl chloride) |

| Bond Distances (Å) | |

| r(C-C)phenyl (avg.) | 1.394 (± 0.002) nih.govacs.org |

| r(Cphenyl-Ccarbonyl) | 1.484 (± 0.005) nih.govacs.org |

| r(Ccarbonyl-Calkyl) | 1.513 (± 0.005) nih.govacs.org |

| r(C-Cl) | 1.790 (± 0.005) nih.govacs.org |

| r(C=O) | 1.218 (± 0.006) nih.govacs.org |

| Bond Angles (°) ** | |

| ∠Cphenyl-C=O | 119.5 (± 0.9) nih.govacs.org |

| ∠Cphenyl-Ccarbonyl-Calkyl | 119.2 (± 1.0) nih.govacs.org |

| ∠C-C-Cl | 109.8 (± 1.2) nih.govacs.org |

| Torsion Angle (°) ** | |

| φ (O=C-C-Cl) | 112 (± 3) nih.gov |

This interactive data table presents the geometric parameters for the gauche conformer of 2-chloro-1-phenylethanone, a closely related compound.

Molecular Dynamics Simulations

A typical MD simulation for this compound would involve placing the molecule in a simulation box, often with a solvent like water or an organic solvent, and then calculating the forces between all atoms to predict their motion. This allows for the study of how the molecule explores its conformational space, the rates of transition between different conformers (e.g., gauche to syn), and the influence of the solvent on conformational stability. Furthermore, MD simulations can reveal information about the flexibility of different parts of the molecule and the time-averaged distribution of important dihedral angles. Such simulations would provide a deeper understanding of the molecule's behavior in solution, complementing the static picture provided by conformational analysis.

Comparative Reactivity and Structural Analogs of Phenacyl Chlorides

Influence of Substituent Effects on Reactivity and Selectivity

The rate and selectivity of reactions involving phenacyl halides are intricately linked to the nature of the substituents on the phenyl ring. These substituents can alter the electron density at the reaction center—the α-carbon—and sterically hinder the approach of nucleophiles.

The reactivity of the α-carbon in phenacyl halides is modulated by both electronic and steric effects originating from the aromatic ring substituents.

Electronic Effects: These effects are a combination of inductive and resonance (or mesomeric) effects.

Inductive Effect (-I/+I): This is the transmission of charge through a chain of atoms in a molecule. Electron-withdrawing groups (EWGs) like halogens or nitro groups exert a negative inductive effect (-I), pulling electron density away from the benzene (B151609) ring and the attached acyl group. This makes the carbonyl carbon and, by extension, the α-carbon more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like alkyl groups (e.g., methyl) exert a positive inductive effect (+I), pushing electron density into the ring and making the α-carbon less electrophilic.

Resonance Effect (-M/+M): This involves the delocalization of π-electrons across the molecule. Substituents with lone pairs, such as halogens, can donate electron density to the ring via resonance (+M effect), while groups like nitro (-NO₂) withdraw electron density via resonance (-M effect).

In the case of 4-Chloro-3-methylphenacyl chloride , the two substituents have opposing electronic influences. The chlorine atom at the para position is an electron-withdrawing group primarily through its inductive effect (-I), which tends to increase the reactivity of the α-carbon towards nucleophiles. ijcrcps.com Although it has a +M effect, the inductive effect is generally considered dominant for halogens in this context. The methyl group at the meta position is an electron-donating group through its inductive effect (+I), which slightly deactivates the molecule towards nucleophilic attack compared to an unsubstituted ring. The net electronic effect is a complex balance of these forces, but the strong -I effect of the para-chloro substituent is expected to render the α-carbon significantly electrophilic.

Steric Effects: Steric hindrance arises from the physical bulk of substituents near the reaction center. numberanalytics.com Large substituents can block or slow the approach of a nucleophile to the α-carbon, thereby decreasing the reaction rate. youtube.com For this compound, the methyl group is in the meta position, which is relatively remote from the phenacyl side chain. Therefore, its steric impact on the approach of a nucleophile to the α-carbon is generally minimal compared to a substituent at the ortho position.

The interplay between these effects is crucial. Studies on related systems show that electron-withdrawing groups on the aromatic ring generally accelerate nucleophilic substitution reactions. ijcrcps.com

To understand the reactivity of this compound, it is instructive to compare it with its parent compound, phenacyl chloride, and other halogenated analogs.

Phenacyl Chloride (Unsubstituted): This compound serves as the baseline for reactivity. Its reactivity is already enhanced compared to a simple alkyl halide like methyl chloride due to the electronic influence of the adjacent carbonyl group, which stabilizes the transition state of Sₙ2 reactions. stackexchange.com

This compound: The presence of the para-chloro group, a moderately deactivating but electron-withdrawing substituent, is expected to increase the electrophilicity of the α-carbon compared to unsubstituted phenacyl chloride. This would accelerate the rate of nucleophilic substitution. The meta-methyl group, being weakly activating and electron-donating, would have a slight counteracting effect, but the influence of the para-chloro group is generally more pronounced in such reactions. Therefore, this compound is predicted to be more reactive than phenacyl chloride.

Phenacyl Bromide: Comparing phenacyl halides with different leaving groups, phenacyl bromide is generally more reactive than phenacyl chloride. rsc.orgwikipedia.org This is because the bromide ion is a better leaving group than the chloride ion due to its larger size and lower electronegativity, which makes the C-Br bond weaker and more easily broken.

The following interactive table summarizes the expected relative reactivity based on the electronic effects of various substituents.

| Compound | Substituent(s) | Primary Electronic Effect(s) | Expected Reactivity vs. Phenacyl Chloride |

| Phenacyl Chloride | -H | Baseline | - |

| This compound | 4-Cl, 3-Me | -I (dominant), +I | Higher |

| 4-Nitrophenacyl chloride | 4-NO₂ | -I, -M | Much Higher |

| 4-Methylphenacyl chloride | 4-Me | +I, +M | Lower |

| Phenacyl Bromide | -H (different halide) | Better leaving group | Higher |

Mechanistic Commonalities and Divergences Across Phenacyl Halide Family

The reactions of phenacyl halides with nucleophiles predominantly proceed via a mechanism with Sₙ2 (bimolecular nucleophilic substitution) character. stackexchange.com The carbonyl group plays a crucial role by stabilizing the trigonal bipyramidal transition state through resonance, thereby accelerating the reaction compared to other primary halides. stackexchange.com This general mechanism is a common thread across the phenacyl halide family, regardless of the specific ring substituents or the nature of the halogen.

However, divergences from this primary pathway can occur under specific conditions:

Solvolysis: In nucleophilic solvents like aqueous methanol (B129727), solvolysis reactions can compete with or dominate the substitution pathway. The mechanism of solvolysis itself can be complex and may involve significant charge development in the transition state. rsc.orgacs.org

Base-Induced Reactions: In the presence of strong bases, alternative reaction pathways, such as elimination or rearrangement, can be induced. acs.org

Radical Mechanisms: Under photochemical conditions, phenacyl halides can undergo reactions via radical intermediates. For instance, studies have shown that phenacyl bromides can be dehalogenated through a single electron transfer mechanism when irradiated in the presence of a photosensitizer. jst.go.jp

For this compound, the primary reaction pathway with most nucleophiles is expected to be the Sₙ2-like substitution, consistent with the family norm. The electronic effects of the chloro and methyl groups primarily influence the rate of this reaction rather than fundamentally altering its mechanism under standard conditions.

Structure-Property Relationships Derived from Analogous Systems

The study of phenacyl halide analogs reveals clear structure-property and structure-activity relationships. The electrophilic character of the α-carbon, and thus the compound's reactivity as an alkylating agent, can be systematically tuned by altering the substituents on the aromatic ring.

Reactivity Tuning: Electron-withdrawing groups enhance reactivity towards nucleophiles, while electron-donating groups diminish it. This principle allows for the rational design of phenacyl derivatives with desired reactivity profiles for specific synthetic applications. For example, a highly reactive derivative might feature a nitro group, whereas a less reactive one might have a methoxy (B1213986) group.

Leaving Group Ability: The identity of the halogen at the α-position directly impacts reaction rates (Br > Cl > F), consistent with leaving group ability in Sₙ2 reactions.

Physicochemical Properties: Substituents also modify physical properties such as melting point, boiling point, and solubility. For instance, the introduction of polar groups can alter a molecule's solubility profile and crystalline structure.

These relationships underscore the utility of the phenacyl scaffold in chemical synthesis and medicinal chemistry, where precise control over reactivity and other molecular properties is essential. nih.gov The predictable nature of substituent effects allows chemists to extrapolate the likely behavior of a compound like this compound based on the extensive data available for its structural analogs.

Emerging Research Directions and Future Outlook for 4 Chloro 3 Methylphenacyl Chloride Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of 4-Chloro-3-methylphenacyl chloride and related structures is increasingly benefiting from the development of advanced catalytic systems designed to improve efficiency, selectivity, and sustainability. Research is moving beyond traditional stoichiometric reagents to more sophisticated catalytic approaches.

A significant area of development is in the field of electrocatalysis. For instance, titanium-mediated electrocatalysis has shown great promise for the dehalogenation of related α-haloketones like phenacyl bromide. frontiersin.orgacs.org Systems using catalysts such as Titanocene dichloride (Ti(Cp)₂Cl₂) can achieve C–Br and C–Cl bond cleavage at significantly lower potentials, which reduces energy consumption and points to a greener synthetic route. frontiersin.org Researchers have proposed an inner-sphere radical mechanism for these dehalogenations, highlighting the potential for catalyst-enabled anodic shifts that are highly desirable from a synthetic and energy-saving perspective. frontiersin.org

Furthermore, while the Friedel-Crafts acylation remains a fundamental method for synthesizing phenacyl chlorides using a Lewis acid catalyst like anhydrous aluminum chloride, research continues into more active and recyclable catalysts. orgsyn.orgsciencemadness.org Studies have shown that other metal chlorides, such as Zirconium tetrachloride (ZrCl₄), can be more active than traditional catalysts like Zinc chloride (ZnCl₂) in related chlorination reactions, suggesting a path for optimizing the synthesis of this compound itself.

| Catalyst System | Application | Potential Advantage |

| Titanium-mediated Electrocatalysis | Dehalogenation of phenacyl halides | Lower energy consumption, sustainability. frontiersin.org |

| Improved Lewis Acids (e.g., ZrCl₄) | Friedel-Crafts Acylation | Higher activity, potential for recyclability. |

Integration into High-Throughput and Automated Synthesis Platforms

The demand for rapid discovery and optimization of new molecules, particularly in the pharmaceutical and agrochemical sectors, has spurred the integration of versatile building blocks like this compound into automated synthesis platforms. These technologies enable high-throughput screening and library generation with increased speed and reduced human error. wikipedia.org

Automated synthesis platforms, such as those developed by Chemspeed Technologies or offered through partnerships like Sigma-Aldrich and Synple Chem, provide a framework for performing a wide array of chemical reactions in a parallel or sequential manner. wikipedia.orgnih.gov These systems utilize pre-packed reagent cartridges and robotic liquid handlers to execute complex workflows for reactions including amide formation, Suzuki couplings, and the formation of N-heterocycles. wikipedia.orgacs.org

The reactive α-chloro ketone moiety of this compound makes it an ideal substrate for such automated platforms. It can be readily derivatized by reaction with a diverse set of nucleophiles to quickly generate large libraries of compounds for biological screening. The automation of the entire process, from reaction setup to product isolation and purification, dramatically accelerates the discovery pipeline. orgsyn.orgacs.org Specialized automated systems, originally designed for applications like [¹⁸F]AlF radiolabelling, further demonstrate the adaptability of these platforms for complex, multi-step syntheses that could involve phenacyl chloride derivatives. nih.gov

| Platform Feature | Relevance to this compound |

| Automated Parallel Synthesis | Rapid generation of derivative libraries for screening. nih.gov |

| Pre-packed Reagent Capsules | Simplifies reaction setup and improves reproducibility. acs.org |

| Integrated Purification | Streamlines workflow from reaction to isolated product. acs.org |

Exploration of Green Chemical Methodologies for Sustainable Production and Application

Sustainability is a major driver in modern chemical research, prompting the exploration of green methodologies for the production and use of this compound. The focus is on reducing waste, minimizing energy consumption, and using less hazardous materials.

As mentioned previously, electrocatalysis represents a significant green advancement. By using electricity to drive reactions and regenerate catalysts, it can replace stoichiometric chemical reductants or oxidants, thereby minimizing waste. acs.org The ability of titanium catalysts to lower the required potential for dehalogenation is a key example of energy-efficient green chemistry. frontiersin.org

The broader context of sustainable chlorine chemistry also offers pathways for greener production. researchgate.netresearchgate.net Industrial chlorine production is energy-intensive, but it is part of a cycle where byproducts like hydrogen chloride (HCl) are utilized commercially and can ultimately be neutralized back to sodium chloride, an abundant resource. researchgate.net Research into improving the energy efficiency of chlorine production and developing catalytic HCl oxidation processes contributes indirectly to the sustainability of chlorinated intermediates. researchgate.net Furthermore, developing syntheses that use safer, biodegradable, and readily available biocatalysts, such as baker's yeast, for cyclocondensation reactions involving phenacyl chlorides, presents a cost-effective and environmentally benign alternative to traditional methods. osti.gov

Advanced Materials Science Applications Derived from Phenacyl Chloride Scaffolds

The unique chemical structure of phenacyl chlorides, including this compound, makes them valuable scaffolds for the development of advanced materials with tailored properties. The combination of a photoactive acetophenone (B1666503) core and a reactive alkyl halide handle allows for their incorporation into a variety of material architectures.

A promising application is the use of phenacyl halides as Norrish Type I photoinitiators for radical polymerization. frontiersin.org Research on phenacyl bromide has shown that it can initiate the polymerization of monomers like methyl methacrylate (B99206) and styrene (B11656) under UVA light, producing polymers with a reactive halogen at the chain end. frontiersin.org These functionalized polymers act as macroinitiators for subsequent reactions, enabling the synthesis of complex structures like block copolymers. frontiersin.org This light-induced method offers spatiotemporal control, a key advantage in additive manufacturing and stereolithography. frontiersin.org

The reactive nature of the phenacyl chloride moiety is also ideal for polymer grafting and surface functionalization. nih.govacs.org Using "grafting-from" or "grafting-to" techniques, polymer brushes can be tethered to surfaces to create functional coatings. nih.gov this compound could be used to introduce initiation sites on a substrate, from which polymer chains are grown. This approach is being explored for creating chemically responsive materials, such as those that can detect and react to specific analytes. nih.gov Similarly, the compound can be used to modify the surfaces of nanomaterials, such as graphene or porous nanocages, to impart specific functionalities for applications in biosensing or drug delivery. nih.gov

| Application Area | Role of Phenacyl Chloride Scaffold | Resulting Material |

| Photopolymerization | Norrish Type I Photoinitiator | Chain-end functionalized polymers, block copolymers. frontiersin.org |

| Surface Modification | Grafting Initiator / Anchor | Chemically responsive polymer brushes, functional coatings. nih.gov |

| Nanomaterial Functionalization | Covalent Linker | Drug delivery systems, biosensors. nih.gov |

Interdisciplinary Research Incorporating Advanced Spectroscopic and Computational Techniques

The advancement of this compound chemistry is increasingly reliant on interdisciplinary research that combines synthetic chemistry with powerful analytical and theoretical tools. Advanced spectroscopic and computational methods are critical for elucidating structures, monitoring reactions, and predicting reactivity.

Detailed spectroscopic analysis is fundamental. Techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and mass spectrometry are used to characterize not only the final products but also the precursors, like 4-chloro-3-methylphenol (B1668792). osti.gov These experimental data provide a foundation for a deeper understanding of the molecule's structure and bonding.

This experimental work is powerfully complemented by computational chemistry. Density Functional Theory (DFT) calculations, often performed with software like Gaussian09, are used to calculate harmonic vibrational wavenumbers, which aids in the precise assignment of bands in IR and Raman spectra. sciencemadness.org Beyond structural analysis, computational studies are employed to elucidate complex reaction mechanisms. For example, quantum chemical calculations can help distinguish between possible reactive pathways and predict reaction kinetics, as demonstrated in studies of related phenyl radical reactions. nih.gov In the context of electrocatalysis, simulations combined with experimental data like cyclic voltammetry can help postulate the nature of transient intermediates and reaction pathways that are difficult to observe directly. frontiersin.org This synergy between experimental and computational approaches accelerates the rational design of new reactions and materials based on the this compound scaffold.

Q & A

Q. How can synthesis protocols for 4-chloro-3-methylphenacyl chloride be optimized to improve yield and purity?